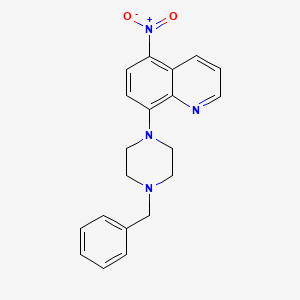

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

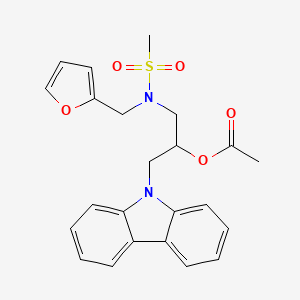

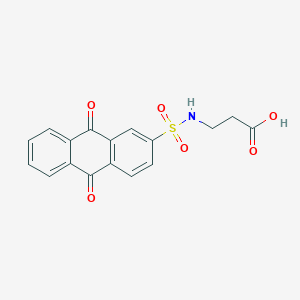

“8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline” is a complex organic compound. It contains a benzylpiperazine moiety, which is a common structural motif in many pharmaceuticals and other synthetic compounds . The nitroquinoline part suggests that the compound might have interesting chemical properties and potential biological activity .

Molecular Structure Analysis

The molecular structure of “this compound” would likely be complex due to the presence of multiple rings and functional groups. The benzylpiperazine moiety would likely impart a degree of flexibility to the molecule, while the nitroquinoline part would likely be planar .

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The benzylpiperazine moiety could potentially undergo reactions at the nitrogen atoms or the benzyl group . The nitro group in the nitroquinoline part is a strong electron-withdrawing group and could make the compound susceptible to nucleophilic aromatic substitution reactions .

Scientific Research Applications

Antioxidant and Glucosidase Inhibitor Activities

8-(4-Benzylpiperazin-1-yl)-5-nitroquinoline and its derivatives have been explored for their potential antioxidant activities and as glucosidase inhibitors. Özil et al. (2018) designed and synthesized benzimidazoles containing a piperazine skeleton, which demonstrated significant in vitro antioxidant activities and alpha-glucosidase inhibitory potential, outperforming the standard acarbose (Özil, Parlak, & Baltaş, 2018).

Antimicrobial Properties

The compound's derivatives also exhibit notable antimicrobial properties. Al-Hiari et al. (2007) prepared new 8-nitrofluoroquinolone models and observed significant antibacterial activity against both gram-positive and gram-negative strains, including S. aureus (Al-Hiari, Al-Mazari, Shakya, Darwish, & Abu-Dahab, 2007).

Application in Corrosion Inhibition

In the field of materials science, derivatives of this compound have been assessed as corrosion inhibitors. About et al. (2020) synthesized 8-hydroxyquinoline analogs and evaluated their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating promising results (About, Faydy, Benhiba, Kerroum, Kaichouh, Oudda, Guenbour, Lakhrissi, Warad, & Zarrouk, 2020).

Antitumor Potential

The compound and its analogs have been investigated for their antitumor properties. Cao et al. (2016) synthesized a series of derivatives and evaluated their antiproliferative activity, with some compounds showing significant potency against various cancer cell lines (Cao, Wang, Lei, Ma, Wang, Tang, Xiang, Wang, & Li, 2016).

Neuroprotective and Psychotropic Effects

Walory et al. (2018) explored the cytotoxic activity of serotonin transporter inhibitors and 5-HT1A receptor ligands, including derivatives of this compound, on human cancer cells. Their research provides insights into the neuroprotective and potential psychotropic effects of these compounds (Walory, Mielczarek, Jarończyk, Koronkiewicz, Kossakowski, Bugno, Bojarski, & Chilmonczyk, 2018).

Mechanism of Action

Target of Action

Compounds with a similar structure, such as nsi-189, primarily target thehippocampus in the brain . The hippocampus plays a crucial role in memory and emotional regulation .

Mode of Action

Based on the mode of action of structurally similar compounds like nsi-189, it is believed to stimulateneurogenesis , specifically in the hippocampus . Neurogenesis is the process of generating new neurons, which is crucial for maintaining cognitive function .

Biochemical Pathways

Compounds like nsi-189, which have a similar structure, are known to affect theserotonergic transmission . This could potentially lead to an increase in the levels of serotonin in the brain , which is a neurotransmitter that contributes to feelings of well-being and happiness.

Result of Action

Similar compounds like nsi-189 have been shown to enhance cognitive functions, aiding in memory, learning, and overall mental clarity . They also show potential as a treatment for major depressive disorder .

Properties

IUPAC Name |

8-(4-benzylpiperazin-1-yl)-5-nitroquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N4O2/c25-24(26)18-8-9-19(20-17(18)7-4-10-21-20)23-13-11-22(12-14-23)15-16-5-2-1-3-6-16/h1-10H,11-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILPJQNPNRKFPRX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C4C(=C(C=C3)[N+](=O)[O-])C=CC=N4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde](/img/structure/B3000647.png)

![(E)-4-(2-(6-methoxybenzo[d]thiazol-2-yl)hydrazono)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one](/img/structure/B3000650.png)

![2-((3-(4-chlorophenyl)-1,4-diazaspiro[4.6]undeca-1,3-dien-2-yl)thio)-N-(2,5-dichlorophenyl)acetamide](/img/structure/B3000657.png)

![6-Methoxy-3H-spiro[2-benzofuran-1,4'-piperidine]hydrochloride](/img/structure/B3000658.png)